

Application Notes and Protocols for Flutax 1

Stock Solution Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flutax 1*

Cat. No.: *B15556302*

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Introduction

Flutax 1 is a fluorescent derivative of paclitaxel, a potent anti-cancer drug that targets microtubules. As a green-fluorescent probe, **Flutax 1** is an invaluable tool for the direct imaging of the microtubule cytoskeleton in living cells.^{[1][2]} It binds with high affinity to microtubules, enabling researchers to visualize microtubule dynamics and organization in real-time using fluorescence microscopy.^{[1][2][3]} These application notes provide detailed protocols for the preparation of **Flutax 1** stock solutions and their application in live-cell imaging experiments.

Data Presentation

Table 1: Properties of Flutax 1

Property	Value	Reference
Molecular Weight	1283.3 g/mol	[1][2]
Formula	C ₇₁ H ₆₆ N ₂ O ₂₁	[1][2]
Appearance	Powder	[3]
Purity	≥95% (HPLC)	[1][2]
Excitation Maximum (λ _{ex})	495 nm	[1][2]
Emission Maximum (λ _{em})	520 nm	[1][2]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.	[2][3]
Storage	Store solid at -20°C. Store stock solutions in aliquots at -20°C.	[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Flutax 1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Flutax 1** in dimethyl sulfoxide (DMSO).

Materials:

- **Flutax 1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and sterile pipette tips
- Vortex mixer

- Analytical balance

Procedure:

- Equilibration: Before opening, allow the vial of **Flutax 1** powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.[4]
- Weighing: Carefully weigh out the desired amount of **Flutax 1** powder using an analytical balance in a chemical fume hood. For example, to prepare 100 μ L of a 10 mM stock solution, weigh out 1.2833 mg of **Flutax 1**.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the **Flutax 1** powder. For the example above, add 100 μ L of DMSO.
- Mixing: Vortex the solution thoroughly until the **Flutax 1** is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[3]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots tightly sealed at -20°C, protected from light.[4] Generally, stock solutions are usable for up to one month when stored properly.[4]

Protocol 2: Labeling Microtubules in Live HeLa Cells with Flutax 1

This protocol provides a general procedure for staining microtubules in live HeLa cells. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.

Materials:

- HeLa cells cultured on glass-bottom dishes or coverslips
- **Flutax 1** stock solution (e.g., 10 mM in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

- 37°C incubator with 5% CO₂

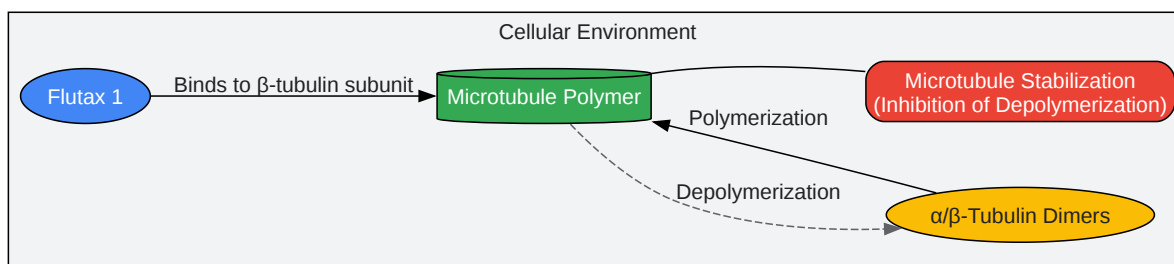
Procedure:

- Cell Culture: Plate HeLa cells on a suitable imaging vessel and culture until they reach the desired confluency.
- Preparation of Working Solution: Dilute the **Flutax 1** stock solution in pre-warmed HBSS to the final desired working concentration. A typical starting concentration is 2 µM.^[1] For example, to prepare 1 mL of 2 µM working solution from a 10 mM stock, add 0.2 µL of the stock solution to 1 mL of HBSS.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the **Flutax 1** working solution to the cells.
- Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.^[1]
- Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed HBSS to remove unbound **Flutax 1**.^[1]
- Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set). It is crucial to minimize light exposure as **Flutax 1** staining can photobleach rapidly.^[1] Note: **Flutax 1** staining is not well-retained after cell fixation.^[1]

Mandatory Visualization

Flutax 1 Mechanism of Action

Flutax 1, as a derivative of paclitaxel, functions by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics interferes with mitotic spindle formation, ultimately leading to cell cycle arrest and apoptosis. The diagram below illustrates the direct interaction of **Flutax 1** with microtubules.

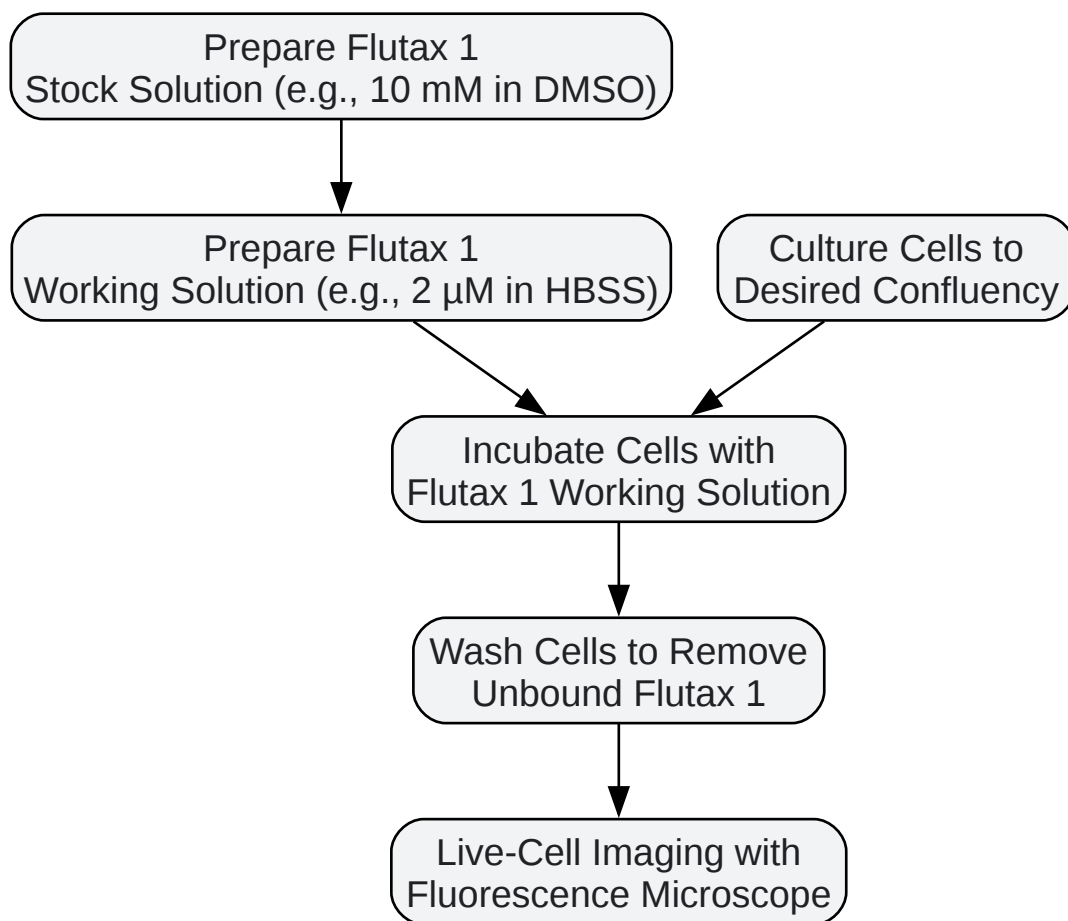


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Caption: Mechanism of **Flutax 1** action on microtubules.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the key steps involved in using **Flutax 1** for labeling and imaging microtubules in living cells.



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Caption: Workflow for microtubule labeling with **Flutax 1**.

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